1-(2,6-difluorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea
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Description
1-(2,6-difluorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea is a synthetic compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. This compound is commonly referred to as DFP-10825 and has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
Reaction and Synthesis Processes
The reaction of 1,5-diaryl-3-hydroxy-4-methylsulfonyl-3-pyrrolin-2-ones with urea forms 3-amino derivatives of pyrrolones. This chemical process is part of a broader study on the synthesis and properties of pyrrolone derivatives, indicating potential applications in designing new compounds with specific properties (Gein, Kataeva, & Gein, 2007).
Ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates undergo regioselective condensation with urea, leading to the synthesis of pyrimidine derivatives. This synthesis process highlights the versatility of urea in facilitating the formation of complex structures, potentially useful in pharmaceuticals and agrochemicals (Goryaeva, Burgart, & Saloutin, 2009).
Urea-doped ZnO films have been investigated as an electron transport layer in inverted polymer solar cells, demonstrating that urea helps to passivate defects in ZnO, leading to enhanced efficiency. This application showcases the role of urea derivatives in improving the performance of renewable energy technologies (Wang et al., 2018).
Molecular Structure and Properties
- Theoretical investigations on the molecular structure and vibrational spectra of certain urea derivatives reveal insights into their electronic properties and potential applications in nonlinear optical materials. The study of 1-[(Cyclopropylmethoxy)methyl]-5-ethyl-6-(4-methylbenzyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, for example, indicates significant nonlinear optical properties, suggesting its utility in developing advanced optical devices (Al-Abdullah et al., 2014).
properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O2/c1-19-7-3-6-11(19)12(20)8-17-14(21)18-13-9(15)4-2-5-10(13)16/h2-7,12,20H,8H2,1H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHDAHDRYBAVPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)NC2=C(C=CC=C2F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-difluorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea |
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